molecular formula C9H6ClN3 B560921 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile CAS No. 19808-76-5

6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B560921
CAS No.: 19808-76-5
M. Wt: 191.618
InChI Key: XPOYLQFIKDHCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile is a benzimidazole derivative featuring a chloro substituent at position 6, a methyl group at position 1, and a nitrile group at position 2. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in pharmaceutical chemistry, agrochemicals, and materials science. The nitrile group enhances reactivity for further functionalization, while the chloro and methyl substituents influence electronic and steric properties, affecting solubility, stability, and biological activity .

Properties

IUPAC Name

6-chloro-1-methylbenzimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOYLQFIKDHCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of o-phenylenediamine derivatives with appropriate nitriles. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with methyl isocyanide under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

The compound has been identified as a potential orexin receptor antagonist, which positions it as a candidate for treating various disorders related to the orexin system, including:

  • Sleep Disorders : Its antagonistic action on orexin receptors may help manage conditions such as insomnia and narcolepsy.
  • Anxiety Disorders : The modulation of orexin signaling could alleviate symptoms of anxiety by regulating arousal and stress responses.
  • Addiction Disorders : By affecting the reward pathways associated with orexin signaling, this compound may aid in addiction treatment.
  • Cognitive Dysfunction and Mood Disorders : The compound's influence on neuropeptide systems suggests potential benefits in managing cognitive impairments and mood disorders.

Pharmaceutical compositions containing this compound have been formulated into various delivery methods, including tablets and capsules, enhancing its therapeutic applicability .

Synthesis and Characterization

The synthesis of 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound. For instance, high-resolution mass spectrometry has been employed to determine molecular weight accurately, confirming the successful synthesis of the compound .

Orexin Receptor Antagonism Studies

Recent studies have focused on the pharmacodynamics of this compound in relation to orexin receptors. Research indicates that compounds with similar structures exhibit significant binding affinity to orexin receptors, leading to notable behavioral changes in animal models related to sleep and anxiety .

Neuropharmacological Research

In neuropharmacological studies, compounds like this compound have been shown to modulate neurotransmitter release, suggesting their utility in treating neurological conditions. For example, alterations in orexin signaling pathways have been linked to mood regulation and cognitive functions .

Comparative Analysis of Related Compounds

Compound NameChemical StructurePrimary ApplicationReference
This compoundStructureOrexin receptor antagonist
5-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehydeStructurePrecursor for synthesis
8-Bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinolineStructureFluorescent probe

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal function. This binding can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1H-Benzo[d]imidazole-2-carbonitrile (17)
  • Structure : Lacks chloro and methyl substituents.
  • Properties : Simpler structure with lower molecular weight (MW: ~159.16 g/mol vs. ~192.45 g/mol for the target compound). Reduced lipophilicity due to absence of chloro and methyl groups.
  • Applications : Intermediate in synthesis of more complex derivatives .
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
  • Structure : Replaces nitrile (CN) with aldehyde (CHO) at position 2.
  • Properties : Higher MW (~207.62 g/mol) due to aldehyde group. Aldehyde enhances electrophilic reactivity for condensation reactions.
  • Applications : Precursor for Schiff base formation or coordination chemistry .

Substituent Position and Reactivity

2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
  • Structure : Chloromethyl group at position 2; nitrile at position 5.
  • Properties: MW 191.62 g/mol. Chloromethyl group increases reactivity in nucleophilic substitutions (e.g., forming benzimidazoquinoxalines under microwave irradiation). Soluble in chloroform and methanol .
  • Applications : Key reagent for heterocyclic synthesis .
2-Phenyl-1H-benzo[d]imidazole Derivatives
  • Structure : Phenyl group at position 2; variable substituents (e.g., Cl, CH3).
  • Properties : Larger substituents increase steric hindrance. Derivatives with chloro groups show enhanced EGFR inhibition (e.g., IC50 values < 10 µM in some cases).
  • Applications : Anticancer agents targeting tyrosine kinases .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Key Applications
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile Cl (6), CH3 (1), CN (2) ~192.45 Limited data Pharmaceutical intermediates
1H-Benzo[d]imidazole-2-carbonitrile (17) None ~159.16 Polar solvents (DMF) Synthesis intermediate
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile ClCH2 (2), CN (6) 191.62 Chloroform, methanol Quinoxaline synthesis
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Cl (6), CH3 (1), CHO (2) ~207.62 DCM, THF Coordination chemistry
2-Phenyl-1H-benzo[d]imidazole derivatives Variable (e.g., Cl, CH3) 200–250 DMSO, ethanol EGFR inhibitors

Key Observations :

  • Electronic Effects : The nitrile group (CN) in the target compound stabilizes the imidazole ring via electron-withdrawing effects, enhancing resistance to oxidation compared to aldehyde analogs .
  • Lipophilicity : Chloro and methyl substituents increase logP values, improving membrane permeability for drug candidates .
  • Reactivity : Chloromethyl derivatives (e.g., 2-(chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile) exhibit higher reactivity in substitution reactions than methyl-substituted analogs .

Pharmacological and Metabolic Considerations

  • Metabolism: Cyano groups are metabolically stable compared to aldehydes, which may undergo oxidation to carboxylic acids (e.g., 4-(4-chloro-2-cyanoimidazole-5-yl)benzoic acid in related metabolites) .

Biological Activity

6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile (CAS No. 19808-76-5) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring system with a chlorine atom and a cyano group, which contribute to its reactivity and biological properties. The molecular formula is C10H7ClN2, and its molecular weight is approximately 202.63 g/mol.

Research indicates that this compound interacts with various molecular targets, influencing several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of specific kinases involved in cancer signaling pathways, particularly the BRAFV600E kinase, which is implicated in melanoma and other cancers. By inhibiting this kinase, the compound can disrupt the MAPK signaling pathway, leading to reduced cellular proliferation in cancer cells .
  • Antimicrobial Activity : This compound has shown promise as an antimicrobial agent against Pseudomonas aeruginosa by targeting quorum sensing mechanisms. In particular, it acts as an antagonist to the PqsR receptor, reducing virulence factor production and biofilm formation .
  • Anticancer Potential : Studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer activities across various human cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the benzimidazole core can enhance potency against specific cancer types .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Organism IC50 Value Reference
Inhibition of BRAFV600ECancer cells<50 μM
Antimicrobial (PqsR antagonist)Pseudomonas aeruginosa3.2 μM
CytotoxicityA549 human lung carcinoma cells>50 μM

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against Pseudomonas aeruginosa. The compound was found to significantly inhibit biofilm formation and reduce the production of virulence factors like pyocyanin, highlighting its potential as an adjuvant therapy in treating infections caused by this pathogen .

Case Study 2: Anticancer Effects

In another investigation, derivatives of the compound were tested on various cancer cell lines, including breast and lung cancers. Results indicated that certain modifications to the benzimidazole structure led to enhanced antiproliferative effects compared to standard chemotherapeutics . The findings suggest that further optimization could yield more effective anticancer agents.

Q & A

Q. What are the established synthetic routes for 6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile, and how are reaction conditions optimized?

The synthesis of substituted benzo[d]imidazoles typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, chloro and methyl substituents can be introduced via pre-functionalized precursors or post-synthetic modifications.

  • Key Methodologies :
    • Use of manganese(IV) oxide in dichloromethane for oxidation steps (85% yield) .
    • Cyclization with phosphorus oxychloride at elevated temperatures (120°C), as seen in analogous nitro/chloro-substituted derivatives .
    • Purification via column chromatography and structural validation using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and catalyst selection (e.g., Ru-complexes for regioselective functionalization) .

Q. How are structural and purity characteristics of this compound validated in academic research?

Rigorous characterization includes:

  • Spectroscopic Analysis :
    • 1H^1 \text{H}-NMR to confirm methyl group integration (δ ~3.5 ppm for N–CH3_3) and aromatic proton environments .
    • 13C^{13} \text{C}-NMR to identify nitrile carbon signals (δ ~115 ppm) and chloro-substituted aromatic carbons .
  • Mass Spectrometry : HRMS or LC-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Elemental Analysis : Confirmation of C, H, N, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational tools predict the biological activity and pharmacokinetic properties of this compound?

  • Molecular Docking : AutoDock Vina or similar software evaluates binding affinity to targets like EGFR (e.g., docking scores < −8.0 kcal/mol suggest strong inhibition) .
  • ADMET Prediction : SwissADME and ADMETlab 2.0 assess logPP (optimal range: 2–3), GI absorption, and CYP inhibition risks. For example, high topological polar surface area (>80 Ų) may reduce blood-brain barrier penetration .
  • Toxicity Profiling : Predicted LD50_{50} values and AMES mutagenicity assays guide early-stage safety evaluations .

Q. What experimental strategies are used to evaluate the anticancer potential of 6-chloro-1-methyl-1H-benzo[d]imidazole derivatives?

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MDA-MB-231) with IC50_{50} values < 20 µM indicating potent activity .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3, Bcl-2) .
  • Selectivity Index : Compare cytotoxicity in cancer vs. normal cells (e.g., BJ fibroblasts) to assess therapeutic windows .

Q. How are contradictions in spectroscopic or biological data resolved during research on benzo[d]imidazole derivatives?

  • Spectral Discrepancies :
    • Verify solvent effects on 1H^1 \text{H}-NMR shifts (e.g., DMSO-d6_6 vs. CDCl3_3).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Biological Variability :
    • Replicate assays with standardized protocols (e.g., cell passage number, serum batch).
    • Cross-validate using orthogonal methods (e.g., SRB assay vs. MTT) .

Methodological Tables

Q. Table 1: Representative Reaction Conditions for Benzo[d]imidazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl3_3, 120°C, 6 hr70–85
OxidationMnO2_2, CH2_2Cl2_2, 2 hr85
PurificationColumn chromatography (SiO2_2, EtOAc/hexane)

Q. Table 2: Key Spectral Data for Structural Validation

Functional Group1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)
N–CH3_33.5–3.8 (s, 3H)32–35
C≡N114–118
Aromatic Cl125–130 (C–Cl coupling)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.